molecular formula C8H12O B14544899 3-Methylhept-4-en-6-yn-1-ol CAS No. 62117-98-0

3-Methylhept-4-en-6-yn-1-ol

Cat. No.: B14544899
CAS No.: 62117-98-0
M. Wt: 124.18 g/mol
InChI Key: LMDLWAMFKVPVGE-UHFFFAOYSA-N
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Description

3-Methylhept-4-en-6-yn-1-ol is an organic compound characterized by the presence of an alcohol group (-OH), an alkene (double bond), and an alkyne (triple bond) within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylhept-4-en-6-yn-1-ol typically involves the use of propargylic alcohols. One common method is the reaction of a propargylic alcohol with methyl isopropenyl ether, followed by a Claisen rearrangement to form the desired product . The reaction conditions often include the use of a solvent such as xylene and heating to induce the rearrangement.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methylhept-4-en-6-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The alkyne and alkene groups can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are used for selective reduction.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

3-Methylhept-4-en-6-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylhept-4-en-6-yn-1-ol involves its reactivity due to the presence of multiple functional groups. The alcohol group can participate in hydrogen bonding and nucleophilic substitution reactions. The alkene and alkyne groups provide sites for addition reactions, making the compound highly versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylhept-4-en-6-yn-1-ol is unique due to the presence of both an alkene and an alkyne group in the same molecule, which imparts distinctive reactivity patterns. This makes it a valuable compound in synthetic organic chemistry for the development of new reactions and the synthesis of complex molecules.

Properties

CAS No.

62117-98-0

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-methylhept-4-en-6-yn-1-ol

InChI

InChI=1S/C8H12O/c1-3-4-5-8(2)6-7-9/h1,4-5,8-9H,6-7H2,2H3

InChI Key

LMDLWAMFKVPVGE-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)C=CC#C

Origin of Product

United States

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